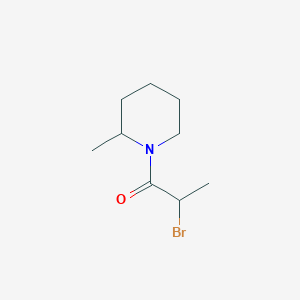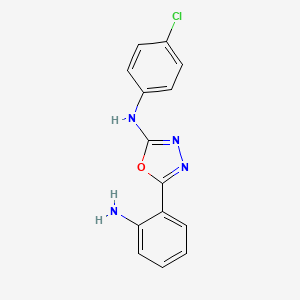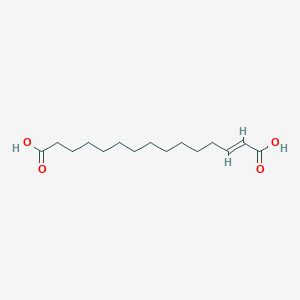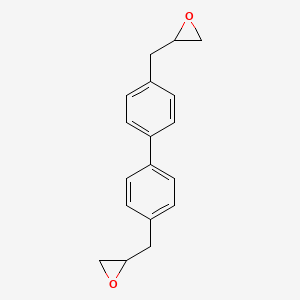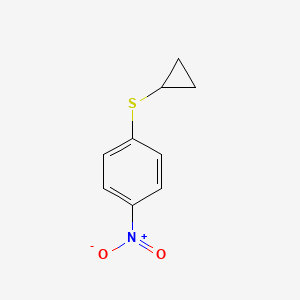
Cyclopropyl(4-nitrophenyl)sulfane
概要
説明
Cyclopropyl(4-nitrophenyl)sulfane is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a 4-nitrophenyl sulfane moiety. It is used extensively in various scientific applications due to its reactivity and functional properties.
作用機序
Mode of Action
. These compounds interact with their targets, leading to changes in the activity of these proteins.
Biochemical Pathways
. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropyl(4-nitrophenyl)sulfane can be synthesized through the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . This method operates under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. The reaction tolerates various substitutions and electron-donating or electron-withdrawing groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper catalysis and boronic acids, which are scalable and efficient for large-scale synthesis .
化学反応の分析
Types of Reactions: Cyclopropyl(4-nitrophenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the sulfane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., butyllithium) are employed.
Major Products:
科学的研究の応用
Cyclopropyl(4-nitrophenyl)sulfane is utilized in various scientific research fields:
Chemistry: As a synthon in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as glucokinase activators for diabetes treatment.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
類似化合物との比較
Aryl cyclopropyl sulfides: These compounds share the cyclopropyl sulfide structure but differ in the substituents on the aromatic ring.
Aryl cyclopropyl sulfoxides and sulfones: These are oxidized forms of aryl cyclopropyl sulfides and exhibit different reactivity and applications.
Uniqueness: Cyclopropyl(4-nitrophenyl)sulfane is unique due to the presence of both a cyclopropyl group and a nitrophenyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound in synthetic organic chemistry and potential pharmaceutical applications .
特性
IUPAC Name |
1-cyclopropylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKGKJGKADBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
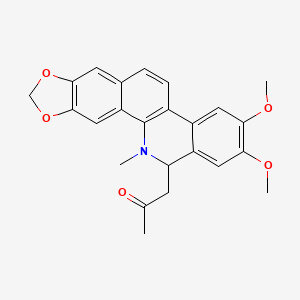

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)
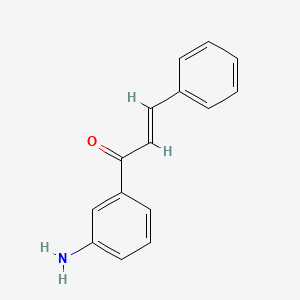
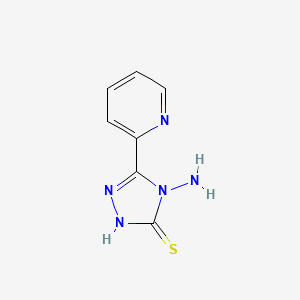

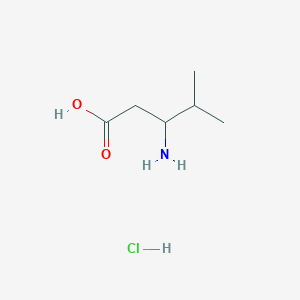
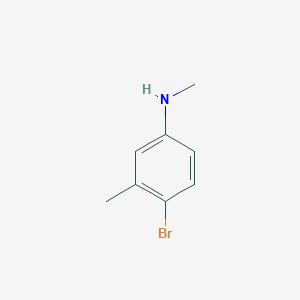
![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
